2,4-difluoro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-difluoro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide is a complex organic compound that features a thiazole ring substituted with fluorine atoms. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Mechanism of Action
Target of Action
It is known that 2,4-disubstituted thiazoles, a class of compounds to which this molecule belongs, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazoles are known to interact with their targets through various orientations of the thiazole ring, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction . Substituents at positions 2 and 4 may alter these orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
2,4-disubstituted thiazoles are known to induce biological effects through various targets . The exact pathways would depend on the specific targets of this compound.
Result of Action
2,4-disubstituted thiazoles are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Preparation Methods
The synthesis of 2,4-difluoro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide typically involves multiple steps. One common route includes the reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline to form the intermediate, which is then coupled with a thiazole derivative . Industrial production methods often involve similar multi-step processes, optimized for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents
Scientific Research Applications
2,4-difluoro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide has significant applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Compared to other thiazole derivatives, 2,4-difluoro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide is unique due to its specific substitution pattern, which enhances its biological activity and stability. Similar compounds include:
- 2,4-difluorophenyl isocyanate
- 2,4-difluorobiphenyl
- Other 2,4-disubstituted thiazoles .
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2,4-difluoro-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F3N2OS/c23-13-9-10-14(18(25)11-13)21(28)26-19-8-4-2-6-16(19)20-12-29-22(27-20)15-5-1-3-7-17(15)24/h1-12H,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVDEHUKCUXRMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.